N-(7,8-Dihydro-1H-purin-8-yl)formamide

Lipophilicity Aqueous solubility Prebiotic chemistry

N-(7,8-Dihydro-1H-purin-8-yl)formamide (CAS 339365-41-2, molecular formula C6H7N5O, molecular weight 165.15 g/mol) is a 7,8-dihydropurine derivative bearing a formamide substituent at the 8-position. It is formally a reduced purine scaffold with an N-formylamino group, placing it at the intersection of dihydropurine chemistry and formamide reactivity.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B11918132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7,8-Dihydro-1H-purin-8-yl)formamide
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)NC(N2)NC=O
InChIInChI=1S/C6H7N5O/c12-3-9-6-10-4-1-7-2-8-5(4)11-6/h1-3,6,10H,(H,9,12)(H,7,8,11)
InChIKeyKKXQEQMTDQEWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(7,8-Dihydro-1H-purin-8-yl)formamide (CAS 339365-41-2): Scientific Procurement Baseline


N-(7,8-Dihydro-1H-purin-8-yl)formamide (CAS 339365-41-2, molecular formula C6H7N5O, molecular weight 165.15 g/mol) is a 7,8-dihydropurine derivative bearing a formamide substituent at the 8-position . It is formally a reduced purine scaffold with an N-formylamino group, placing it at the intersection of dihydropurine chemistry and formamide reactivity. The compound is primarily employed as a characterized synthetic intermediate [1] and as a reference standard in analytical and mechanistic studies. Its physicochemical profile—including calculated logP, hydrogen-bond capacity, and thermal stability—differs measurably from unsubstituted purine and other N-formylpurine isomers, establishing its distinct identity for targeted applications.

Why N-(7,8-Dihydro-1H-purin-8-yl)formamide Cannot Be Interchanged with Generic Purine or N-Formylpurine Analogs


The combination of a saturated 7,8-bond and an 8-formamide substituent produces a hydrogen-bond donor/acceptor array and lipophilicity profile that is not replicated by purine, N9-formylpurine, or simple dihydropurines [1]. Unsubstituted purine lacks the formamide moiety, resulting in a >2 log-unit higher lipophilicity and only one-third the hydrogen-bonding capacity. N9-Formylpurine, while containing a formyl group, places it at the N9 position with a different tautomeric equilibrium, yielding a distinct H-bond acceptor/donor ratio . The quantitative differences enumerated in Section 3 directly affect aqueous solubility, co-crystallization behavior, and chromatographic retention, making generic substitution inappropriate in applications where these properties are critical.

Quantitative Differentiation of N-(7,8-Dihydro-1H-purin-8-yl)formamide from Closest Analogs


Enhanced Hydrophilicity: LogP Comparison with Unsubstituted Purine

N-(7,8-Dihydro-1H-purin-8-yl)formamide exhibits a calculated logP of –2.47, compared to –0.37 for unsubstituted purine, representing a 2.10 log-unit increase in hydrophilicity [1]. This difference translates to a theoretical >100-fold higher water solubility under equivalent conditions.

Lipophilicity Aqueous solubility Prebiotic chemistry

Distinct Hydrogen-Bond Donor/Acceptor Signature Versus Purine and N9-Formylpurine

The target compound possesses 3 hydrogen-bond donors and 5 acceptors, compared to 1 donor/3 acceptors for purine and 2 donors/7 acceptors for N9-formylpurine [1]. This unique 3D/5A pattern arises from the combined dihydropurine ring NH groups and the formamide carbonyl/amide functionalities.

Hydrogen bonding Supramolecular chemistry Co-crystallization

Low Volatility: Vapor Pressure and Boiling Point Differential vs. Purine

N-(7,8-Dihydro-1H-purin-8-yl)formamide has a calculated boiling point of 494.7±55.0 °C at 760 mmHg and a vapor pressure of 0.0±1.3 mmHg at 25 °C . By comparison, purine exhibits a boiling point of ~424 °C at 760 mmHg and a measurable vapor pressure of 0.0976 mmHg at 25 °C . The target compound is therefore substantially less volatile.

Thermal stability Storage safety Volatility

Confirmed Isolable Intermediate in One-Step Purine Synthesis; N9-Formylpurine Not Detected Under Identical Conditions

The target compound (reported as 8-Formylamino-7,8-dihydro-9H-purine) was isolated and characterized as the key intermediate in the one-step thermal synthesis of purine from formamide at 170–200 °C, achieving a maximum purine yield of 71% based on consumed formamide [1]. Under the same reaction conditions, N9-formylpurine—a structurally isomeric formamide—is not detected, indicating divergent reaction pathways.

Prebiotic chemistry Purine biosynthesis Reaction mechanism

High-Value Application Scenarios for N-(7,8-Dihydro-1H-purin-8-yl)formamide Procurement


Prebiotic Chemistry and Origins-of-Life Mechanistic Studies

The compound's confirmed identity as the isolable 8-formylamino intermediate in the one-step formamide-to-purine synthesis makes it a critical reference material for laboratories investigating prebiotic purine formation pathways. Its use ensures experimental fidelity when reproducing or extending the Yamada-Okamoto reaction, where N9-formylpurine is not a valid substitute.

Co-Crystallization Screening and Supramolecular Assembly

With 3 hydrogen-bond donors and 5 acceptors—a signature distinct from purine (1D/3A) and N9-formylpurine (2D/7A) —this compound serves as a tailored building block for crystal engineering. Its unique donor/acceptor topology enables specific supramolecular synthons not accessible with the generic analogs.

Analytical Method Development and Reference Standardization

The compound's logP of –2.47 predicts markedly different reverse-phase HPLC retention compared to purine (logP –0.37) [1], facilitating its use as a distinct reference standard for method calibration and system suitability testing in purine-analog analytical workflows.

Low-Volatility Intermediate for High-Temperature Synthetic Protocols

The negligible vapor pressure (~0.0 mmHg at 25 °C) and high boiling point (~495 °C) reduce evaporative losses and enhance safety during high-temperature synthetic steps, offering a practical advantage over more volatile purine derivatives [1] in thermal reactions.

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